8-Bromoquinazolin-4(1H)-one
Description
Historical Context and Significance of the Quinazolinone Scaffold
The journey of quinazoline (B50416) chemistry began in 1869 with the first synthesis of a quinazoline compound from anthranilic acid and cyanogen. arabjchem.org Since then, the quinazolinone scaffold has been recognized as a "privileged structure" in drug discovery due to its remarkable stability and its ability to interact with a diverse range of biological targets. researchgate.net This has led to the development of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects. nih.govacgpubs.orgmdpi.com The versatility of the quinazolinone ring system has inspired medicinal chemists to continuously explore its potential in creating new and effective therapeutic agents. researchgate.net
The Role of Halogenation in Quinazolinone Derivatives
Halogenation, the process of introducing halogen atoms into a molecule, is a widely used strategy in medicinal chemistry to enhance the therapeutic properties of a compound. researchgate.netnih.gov The introduction of halogens like bromine can significantly impact a molecule's lipophilicity, permeability, and binding affinity to target proteins. ontosight.ainih.gov In the context of quinazolinone derivatives, halogenation has been shown to be a crucial factor in modulating their biological activity. ontosight.ai For instance, the presence of a bromine atom can lead to improved anticancer activity by enhancing the compound's interaction with target enzymes through the formation of halogen bonds. ontosight.aiacs.org This strategic modification can influence the compound's ability to cross cell membranes and interact effectively with its biological target. ontosight.ai
Research Landscape of 8-Bromoquinazolin-4(1H)-one
While the broader class of quinazolinones has been extensively studied, research specifically focused on this compound is more niche. However, it is recognized as a valuable intermediate and scaffold in the synthesis of more complex and potentially bioactive molecules. The bromine atom at the 8-position provides a reactive site for further chemical modifications, allowing for the creation of diverse libraries of compounds for biological screening. Studies on related bromo-substituted quinazolinones have demonstrated their potential in various therapeutic areas, particularly as kinase inhibitors for cancer therapy. The investigation of this compound and its derivatives continues to be an active area of research, with the aim of developing novel therapeutic agents with improved efficacy and selectivity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-bromo-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-3-1-2-5-7(6)10-4-11-8(5)12/h1-4H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPLBWWSJVLODH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506233 | |
| Record name | 8-Bromoquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77150-35-7 | |
| Record name | 8-Bromoquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromo-3,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 8 Bromoquinazolin 4 1h One and Its Precursors
Direct Bromination Approaches and Regioselectivity Considerations
The direct bromination of the pre-formed quinazolin-4(1H)-one ring is a potential route to 8-bromoquinazolin-4(1H)-one. The feasibility and outcome of this approach are governed by the principles of electrophilic aromatic substitution on the heterocyclic system.
Regioselectivity: The quinazoline (B50416) ring system's benzene (B151609) portion is more susceptible to electrophilic attack than the pyrimidine (B1678525) ring. Theoretical and experimental studies on quinazoline and its derivatives indicate a specific order of reactivity for electrophilic substitution on the carbocyclic ring, which is generally accepted as position 8 > 6 > 5 > 7. nih.govnih.gov This inherent electronic preference suggests that direct bromination should favor the formation of the 8-bromo isomer. The reaction typically proceeds via an electrophilic aromatic substitution mechanism where an electrophilic bromine species (e.g., Br⁺), generated from molecular bromine or other brominating agents, attacks the electron-rich position 8 of the quinazolinone ring.
However, the reaction conditions and the presence of other substituents on the ring can influence this outcome. For instance, studies on the bromination of related quinolin-4(1H)-ones have shown that the choice of brominating agent (e.g., molecular bromine vs. N-bromosuccinimide), solvent, and catalysts can affect the qualitative and quantitative composition of the products. nuph.edu.uaknutkt.edu.ua A study on the bromination of 4(3H)-quinazolinone in aqueous acidic media suggests a mechanism involving the rate-determining attack of molecular bromine on the covalent hydrate (B1144303) of the substrate. acs.org While direct bromination offers a straightforward path, controlling regioselectivity to exclusively obtain the 8-bromo isomer might require careful optimization of reaction parameters to overcome the potential formation of other isomers.
Multistep Synthesis from Substituted Anilines and Anthranilic Acid Derivatives
A more controlled and widely employed approach to this compound involves building the heterocyclic ring from precursors that already contain the bromine atom at the desired position. This method offers unambiguous regiocontrol. The most common starting materials are derivatives of anthranilic acid (2-aminobenzoic acid) or substituted anilines.
A typical pathway involves starting with a brominated anthranilic acid, such as 2-amino-3-bromobenzoic acid, or by first preparing a suitable N-acyl-2-aminobenzamide which is then cyclized. The core of these syntheses lies in two fundamental reaction types: condensation and cyclization.
Condensation Reactions in Quinazolinone Formation
The initial step in many quinazolinone syntheses is the condensation of an anthranilic acid derivative with a source for the C2 carbon and N3 nitrogen of the final ring. One of the most classic methods is the Niementowski Quinazoline Synthesis , which involves the thermal condensation of anthranilic acids with amides. wikipedia.orgnih.govdrugfuture.com For instance, heating an appropriately substituted anthranilic acid with an excess of formamide (B127407) can yield the corresponding quinazolin-4(3H)-one. nih.govresearchgate.net
Other common condensation partners for anthranilic acid or its amide derivatives (anthranilamides) include:
Aldehydes: In the presence of an oxidant, anthranilamides react with various aldehydes to form 2-substituted quinazolinones. This can sometimes be achieved without a catalyst, using air as the oxidant. researchgate.netgoogle.com
Orthoesters: Reaction with orthoesters, like triethyl orthoformate, in the presence of an amine is another effective method. tandfonline.com
Isatoic Anhydride (B1165640): As a stable and easy-to-handle precursor, isatoic anhydride (a derivative of anthranilic acid) can react with aldehydes and a nitrogen source like ammonium (B1175870) acetate (B1210297) in a one-pot reaction to yield the quinazolinone core. derpharmachemica.comresearchgate.net
| Precursor | Reagent(s) | Key Conditions | Reference |
|---|---|---|---|
| Anthranilic Acid | Formamide | Thermal heating (e.g., 130-150°C) | nih.govresearchgate.net |
| Anthranilamide | Aldehydes | Heating in DMSO with air as oxidant | researchgate.netgoogle.com |
| Isatoic Anhydride | Aldehyde, Ammonium Acetate | Heating in ethanol (B145695) with an oxidant (e.g., NaOCl) | derpharmachemica.com |
| Anthranilic Acid | Amine, Orthoester | Microwave irradiation | tandfonline.com |
Cyclization Reactions in Quinazolinone Synthesis
Following the initial condensation or acylation of the anthranilic acid derivative, an intramolecular cyclization step is required to form the pyrimidine ring of the quinazolinone. This ring-closure is often a dehydration or elimination reaction that can be promoted by heat or acid/base catalysis.
For example, an N-acylated anthranilic acid can be treated with an amine, leading to the formation of an N-acyl anthranilamide intermediate, which then undergoes cyclodehydration to yield the 2,3-disubstituted quinazolinone. tandfonline.comnih.gov In other strategies, an ortho-halobenzamide can undergo a substitution reaction with an amide, followed by an intramolecular cyclization to form the quinazolinone ring. semanticscholar.org
| Intermediate Type | Reaction | Conditions | Reference |
|---|---|---|---|
| N-Acyl Anthranilamide | Cyclodehydration | Thermal heating or acid catalysis (e.g., PTSA) | tandfonline.comnih.gov |
| ortho-Halobenzamide + Amide | SNAr followed by intramolecular cyclization | Base (e.g., Cs2CO3) in DMSO | semanticscholar.org |
| 2-Aminobenzamide + Aldehyde | Oxidative Cyclization | Iodine-catalyzed, heating | organic-chemistry.org |
| N-Aryl Amide + Isocyanate | Chemoselective activation and cyclization | Tf2O/2-Br-Pyr | organic-chemistry.org |
Emerging Synthetic Strategies (e.g., Catalysis, Green Chemistry Approaches)
Modern organic synthesis emphasizes the development of more sustainable and efficient methods. The synthesis of quinazolinones, including this compound, has benefited significantly from these advancements.
Green Chemistry Approaches:
Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool, dramatically reducing reaction times from hours to minutes and often improving yields compared to conventional heating. nih.govnih.govsci-hub.catnih.govresearchgate.netfrontiersin.org The Niementowski reaction, for example, can be significantly accelerated under microwave conditions. nih.govresearchgate.net
Aqueous Media: Using water as a solvent is a cornerstone of green chemistry. Iron-catalyzed cyclization of 2-halobenzoic acids and amidines has been successfully performed in water under microwave irradiation. sci-hub.cat
Alternative Solvents: Deep eutectic solvents (DES), which are biodegradable and have low toxicity, have been successfully used for the synthesis of quinazolinone derivatives. tandfonline.comresearchgate.net
Catalyst-Free Methods: Some protocols have been developed that proceed under solvent-free conditions or use air as the sole oxidant, minimizing chemical waste. researchgate.netresearchgate.netderpharmachemica.com
Catalysis:
Copper Catalysis: Copper is an economical and versatile catalyst for quinazolinone synthesis. Copper-catalyzed methods include cascade reactions of 2-halobenzoates with amidines, rsc.org reactions of 2-isocyanobenzoates with amines, organic-chemistry.orgnih.gov and aerobic oxidative synthesis from 2-aminobenzamides and alcohols. nih.gov
Iron Catalysis: Iron catalysts, which are inexpensive and environmentally benign, have been used for C-N coupling reactions to form the quinazolinone ring in aqueous media. sci-hub.cat
Other Metal Catalysts: Palladium, cobalt, and other transition metals have also been employed in various C-H activation and cross-coupling strategies to construct the quinazoline framework. nih.gov
Organocatalysis: The use of small organic molecules as catalysts, such as p-toluenesulfonic acid (p-TSA) or camphorsulfonic acid (CSA), provides a metal-free alternative for promoting condensation and cyclization steps. frontiersin.org
| Strategy | Description | Example Conditions | Reference |
|---|---|---|---|
| Microwave-Assisted | Rapid synthesis via dielectric heating | 2-halobenzoic acids, amidines, Fe catalyst, water, 30 min | sci-hub.cat |
| Copper Catalysis | Efficient C-N bond formation | 2-halobenzaldehydes, amidine hydrochlorides, CuI, base | rsc.org |
| Green Solvents | Use of deep eutectic solvents (DES) or water | Anthranilic acid, amines, orthoester in DES | tandfonline.com |
| Organocatalysis | Metal-free catalysis | Anthranilamide, aldehydes, p-TSA, solvent-free grinding | frontiersin.org |
| Nano-Catalysis | Use of recyclable nanocatalysts | Nano-CuFe2O3 in water | nih.gov |
Reaction Mechanisms in this compound Synthesis
The synthesis of this compound involves two key mechanistic transformations: the formation of the quinazolinone ring and the introduction of the bromine atom.
Mechanism of Quinazolinone Ring Formation: A common mechanistic pathway starting from an anthranilamide and an aldehyde involves several steps. researchgate.net
Condensation: The nucleophilic primary amino group of the anthranilamide attacks the electrophilic carbonyl carbon of the aldehyde.
Dehydration: The resulting hemiaminal intermediate loses a molecule of water to form a Schiff base (imine).
Cyclization: The amide nitrogen of the intermediate then performs an intramolecular nucleophilic attack on the imine carbon to form the six-membered dihydropyrimidine (B8664642) ring.
Oxidation: The resulting 2,3-dihydroquinazolin-4(1H)-one intermediate is then oxidized to the final aromatic quinazolin-4(1H)-one. This oxidation can be spontaneous (using air) or promoted by added oxidants like iodine or metal catalysts. researchgate.netorganic-chemistry.org
Mechanism of Bromination: When the bromine is introduced via direct bromination of the quinazolinone ring, the reaction follows an electrophilic aromatic substitution mechanism.
Generation of Electrophile: A brominating agent (e.g., Br₂) reacts with a Lewis acid catalyst (if present) or polarizes to generate a strong electrophile (Br⁺).
Nucleophilic Attack: The π-system of the electron-rich benzene ring of the quinazolinone attacks the Br⁺ electrophile. The attack occurs preferentially at the C8 position due to the electronic directing effects of the heterocyclic system. nih.govnih.gov This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
Deprotonation: A base (e.g., solvent or counter-ion) removes the proton from the C8 position, restoring the aromaticity of the ring and yielding the final this compound product.
Alternatively, if a brominated precursor like 2-amino-3-bromobenzoic acid is used, the bromine atom is already in place, and the reaction mechanism simply involves the ring formation steps as described above.
Chemical Transformations and Derivatization of 8 Bromoquinazolin 4 1h One
Substitution Reactions at the Bromine Moiety
The bromine atom at the C8 position of the quinazolinone ring is a key functional group for introducing structural diversity, primarily through palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, significantly expanding the library of accessible derivatives.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron species, typically an arylboronic acid. This transformation is instrumental in synthesizing 8-arylquinazolin-4(1H)-one derivatives. For instance, 3-(benzyloxy)-8-bromoquinazoline-2,4(1H,3H)-dione, a closely related intermediate, readily undergoes Suzuki coupling with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ to yield C8-aryl substituted products. nih.gov The reaction is highly efficient for creating compounds with extended π-systems or for introducing specific substituents to modulate biological activity. nih.gov
| Reactant A | Reactant B (Arylboronic Acid) | Catalyst | Product | Reference |
| 3-(Benzyloxy)-8-bromoquinazoline-2,4(1H,3H)-dione | Phenylboronic acid | Pd(PPh₃)₄ | 3-(Benzyloxy)-8-phenylquinazoline-2,4(1H,3H)-dione | nih.gov |
| 3-(Benzyloxy)-8-bromoquinazoline-2,4(1H,3H)-dione | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | 3-(Benzyloxy)-8-(p-tolyl)quinazoline-2,4(1H,3H)-dione | nih.gov |
| 3-(Benzyloxy)-8-bromoquinazoline-2,4(1H,3H)-dione | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 3-(Benzyloxy)-8-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione | nih.gov |
| 3-(Benzyloxy)-8-bromoquinazoline-2,4(1H,3H)-dione | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | 3-(Benzyloxy)-8-(4-fluorophenyl)quinazoline-2,4(1H,3H)-dione | nih.gov |
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction facilitates the formation of C-N bonds between aryl halides and amines. wikipedia.orglibretexts.org It represents a key strategy for synthesizing 8-amino-quinazolin-4(1H)-one derivatives from the 8-bromo precursor. The reaction typically involves a palladium source (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., X-Phos), and a base. beilstein-journals.org This method is highly versatile, allowing for the introduction of primary and secondary amines, anilines, and other nitrogen-containing heterocycles at the C8 position, thereby enabling fine-tuning of the molecule's electronic and steric properties. wikipedia.orgbeilstein-journals.org
Functionalization at Other Positions of the Quinazolinone Ring System
Beyond the C8 position, the quinazolinone core offers several other sites for chemical modification, including the nitrogen atoms at the N1 and N3 positions and the carbon atom at the C2 position.
N-Alkylation: The nitrogen atoms of the quinazolinone ring can be alkylated to introduce various substituents. The regioselectivity of this reaction (N1 vs. N3 alkylation) can be influenced by the reaction conditions, such as the choice of base and solvent, as well as the nature of the substituent at other positions. juniperpublishers.combeilstein-journals.org The existence of compounds like 8-Bromo-1-methylquinazolin-4(1H)-one confirms that selective N1-alkylation is achievable. bldpharm.com N3-alkylation is also a common transformation for quinazolin-4(3H)-ones, often achieved using an alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF. juniperpublishers.com
C2-Position Modification: The carbonyl group at C4 activates the C2 position for various transformations. A common strategy involves converting the quinazolinone into an intermediate such as a 2-thio derivative. ccsenet.org This intermediate can then be further functionalized. For example, the synthesis of 2-morpholino-quinazolinones suggests a pathway where the C2 oxygen is first converted to a better leaving group (like chlorine via reaction with POCl₃ or thionyl chloride) or a thio-group, which is then displaced by a nucleophile like morpholine.
Exploration of Novel 8-Bromoquinazolin-4(1H)-one Derivatives
The chemical transformations described above have enabled the exploration of a wide array of novel derivatives based on the this compound scaffold. These derivatives are often synthesized with the goal of discovering new therapeutic agents.
Research has focused on creating libraries of C8-substituted analogues. For example, using the Suzuki coupling, a series of 8-aryl-3-hydroxyquinazoline-2,4(1H,3H)-diones were synthesized from the 8-bromo precursor. nih.gov These compounds were designed to explore structure-activity relationships (SAR) for potential antiviral applications. nih.gov The introduction of different aryl groups at the C8 position allows for systematic investigation into how electronic and steric factors influence biological activity. nih.gov
| Parent Compound | Arylboronic Acid Used in Suzuki Coupling | Final C8-Aryl Derivative | Reference |
| 3-(Benzyloxy)-8-bromoquinazoline-2,4(1H,3H)-dione | 2-Fluorophenylboronic acid | 3-Hydroxy-8-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione | nih.gov |
| 3-(Benzyloxy)-8-bromoquinazoline-2,4(1H,3H)-dione | 3-Fluorophenylboronic acid | 3-Hydroxy-8-(3-fluorophenyl)quinazoline-2,4(1H,3H)-dione | nih.gov |
| 3-(Benzyloxy)-8-bromoquinazoline-2,4(1H,3H)-dione | 4-Chlorophenylboronic acid | 8-(4-Chlorophenyl)-3-hydroxyquinazoline-2,4(1H,3H)-dione | nih.gov |
| 3-(Benzyloxy)-8-bromoquinazoline-2,4(1H,3H)-dione | Thiophen-3-ylboronic acid | 3-Hydroxy-8-(thiophen-3-yl)quinazoline-2,4(1H,3H)-dione | nih.gov |
The combination of modifications at C8 with functionalization at the N1, N3, and C2 positions provides a modular approach to generate complex and diverse molecular architectures, further expanding the chemical space for drug discovery and materials science applications.
Structural Elucidation and Spectroscopic Characterization of 8 Bromoquinazolin 4 1h One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For 8-Bromoquinazolin-4(1H)-one and its derivatives, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are indispensable.
¹H NMR spectroscopy provides crucial information about the number, type, and connectivity of protons in a molecule. In the ¹H NMR spectrum of quinazolinone derivatives, the aromatic protons typically appear as multiplets in the downfield region, a characteristic feature of protons attached to an aromatic ring. The specific chemical shifts and coupling patterns of these protons are highly informative for determining the substitution pattern on the quinazoline (B50416) ring. For instance, the disappearance of a specific proton signal can confirm the position of substitution.
In various derivatives of quinazolin-4-one, the chemical shifts of the aromatic protons provide valuable structural insights. For example, in one study, the aromatic protons of a series of synthesized quinazolinone derivatives were observed in the range of δ 7.00–8.20 ppm. ptfarm.pl Another report on 2-phenyl-2,3-dihydroquinazolin-4(1H)-one showed aromatic proton signals at δ 7.6-7.5 ppm and 7.3-7.2 ppm among others. rsc.org The exact positions and splitting patterns of these signals are dictated by the electronic effects of the substituents on the aromatic rings.
Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for Protons in Quinazolinone Derivatives
| Proton Environment | Representative Chemical Shift Range (ppm) |
|---|---|
| Aromatic Protons | 6.50 - 8.50 |
| NH Proton | 10.00 - 12.00 (broad singlet) |
Note: The chemical shifts are approximate and can vary depending on the solvent and the specific substituents on the quinazolinone core.
Complementing ¹H NMR, ¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal, with its chemical shift being indicative of its electronic environment. The carbonyl carbon of the quinazolinone ring is a particularly characteristic signal, typically appearing far downfield in the spectrum.
For instance, the carbonyl carbon (C=O) in quinazolinone derivatives is often observed around δ 163 ppm. jst.vn The carbons of the aromatic rings resonate in the region of approximately δ 110–155 ppm. jst.vn The specific chemical shifts of the aromatic carbons are influenced by the nature and position of substituents. For example, the carbon atom attached to the bromine in this compound would be expected to have a chemical shift influenced by the electronegativity and shielding effects of the bromine atom.
Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in Quinazolinone Derivatives
| Carbon Environment | Representative Chemical Shift Range (ppm) |
|---|---|
| C=O (Carbonyl) | 160 - 185 |
| Aromatic Carbons | 110 - 155 |
| C=N | 150 - 170 |
Note: These are typical ranges and the exact chemical shifts can be influenced by the solvent and molecular structure.
To further refine the structural assignment, two-dimensional (2D) NMR techniques are employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful. HSQC correlates the signals of directly bonded protons and carbons, allowing for the unambiguous assignment of protonated carbons. HMBC, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds, providing crucial information about the connectivity of different molecular fragments.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated which shows characteristic absorption bands corresponding to specific molecular vibrations.
For this compound and its derivatives, the IR spectrum provides clear evidence for key functional groups. A strong absorption band is typically observed in the region of 1650–1750 cm⁻¹ corresponding to the stretching vibration of the carbonyl group (C=O). ptfarm.pl The N-H stretching vibration of the amide group usually appears as a broad band in the range of 3200–3400 cm⁻¹. ptfarm.pl The C=N stretching vibration of the quinazoline ring can be seen around 1600 cm⁻¹. ptfarm.pl Furthermore, absorptions corresponding to the C-H stretching of the aromatic ring are observed around 3000-3100 cm⁻¹, and C-C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ region.
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound Derivatives
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch | 3200 - 3400 (broad) |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C=O Stretch (Amide) | 1650 - 1750 |
| C=N Stretch | ~1600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. In a mass spectrometer, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).
For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. A key feature would be the presence of an isotopic pattern characteristic of a bromine-containing compound, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments can help to piece together the structure of the original molecule. For quinazolinone derivatives, common fragmentation pathways may involve the loss of small molecules like CO or cleavage of substituent groups. raco.cat For example, the mass spectrum of 2-(3,5-dimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one showed a molecular ion peak [M+H]⁺ at m/z 285. rsc.org
X-ray Crystallography for Solid-State Structural Determination
While spectroscopic methods provide invaluable information about molecular structure in solution, X-ray crystallography offers a definitive and highly detailed picture of the molecule's structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, the precise positions of all atoms in the crystal lattice can be determined, providing accurate bond lengths, bond angles, and conformational details.
For derivatives of quinazolinone, X-ray crystallography has been used to confirm the molecular structure and to study intermolecular interactions, such as hydrogen bonding, in the solid state. distantreader.org For instance, the crystal structure of a 4-arylaminoquinazoline derivative was determined to belong to the monoclinic system. distantreader.org Such studies provide a complete and unambiguous structural assignment, complementing the data obtained from spectroscopic techniques.
Hyphenated Techniques in Structural Confirmation
Hyphenated analytical techniques, which couple a separation technique with a spectroscopic method, are indispensable tools for the unambiguous structural confirmation of newly synthesized compounds and their derivatives. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provide critical information on the molecular weight, fragmentation patterns, and purity of the analyte. This section delves into the application of these techniques in the structural elucidation of this compound and its derivatives, providing insights into their mass spectrometric behavior.
The mass spectrum of this compound is characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two stable isotopes, 79Br and 81Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity, [M]+ and [M+2]+, separated by two mass units. This isotopic signature is a key diagnostic feature in the mass spectra of bromo-substituted compounds.
While specific experimental LC-MS or GC-MS data for this compound is not extensively detailed in the available literature, data for structurally related compounds, including other bromo-substituted quinazolinones, allows for the prediction of its mass spectrometric behavior. For instance, the mass spectra of various 6,8-dibromo-4(3H)-quinazolinone derivatives have been reported, providing valuable insights into the fragmentation of the quinazolinone core. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the analysis of non-volatile and thermally labile compounds like many quinazolinone derivatives. In a typical LC-MS analysis, the compound is first separated on a chromatographic column before being introduced into the mass spectrometer. The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments.
For this compound, the expected protonated molecule [M+H]+ would show a characteristic isotopic pattern. The predicted m/z values for various adducts of a closely related compound, 8-bromo-3,4-dihydroquinazolin-2(1H)-one, have been calculated and are presented in the table below, offering a reference for the expected values for this compound. uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 226.98146 |
| [M+Na]⁺ | 248.96340 |
| [M-H]⁻ | 224.96690 |
| [M+NH₄]⁺ | 244.00800 |
| [M+K]⁺ | 264.93734 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for volatile and thermally stable compounds. For less volatile compounds like this compound, derivatization might be necessary to increase volatility. The fragmentation patterns observed in GC-MS are often more extensive than in LC-MS due to the higher energy of electron impact (EI) ionization.
The fragmentation of the quinazolinone ring system typically involves characteristic losses of small neutral molecules such as CO, HCN, and radicals. The presence of the bromine atom would influence the fragmentation pathways and the m/z values of the resulting fragments.
A plausible fragmentation pathway for this compound under EI conditions can be proposed based on the known fragmentation of quinazolinone and bromo-aromatic compounds. The initial molecular ion would likely undergo cleavage of the heterocyclic ring.
Detailed Research Findings
The following table summarizes the expected key mass spectrometric data for this compound based on theoretical calculations and data from related compounds.
| Parameter | Expected Value/Observation |
|---|---|
| Molecular Formula | C₈H₅BrN₂O |
| Molecular Weight | 225.04 g/mol |
| Isotopic Pattern | Characteristic [M]⁺ and [M+2]⁺ peaks of ~1:1 ratio |
| Expected [M+H]⁺ (LC-MS) | ~226 and ~228 |
| Potential Fragments (GC-MS) | Loss of CO, HCN, Br radical |
The structural confirmation of this compound and its derivatives heavily relies on the interpretation of data from these hyphenated techniques. The combination of chromatographic separation with mass spectrometric detection allows for the confident identification and characterization of these compounds, which is a critical step in their synthesis and further application in research.
Computational Chemistry and Theoretical Studies of 8 Bromoquinazolin 4 1h One
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For quinazolinone derivatives, DFT calculations are crucial for understanding their stability, reactivity, and potential as pharmacophores. nih.gov
Electronic Structure and Frontier Molecular Orbitals: DFT is employed to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, while a small gap indicates the molecule is more polarizable and reactive. For a related compound, 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, the HOMO-LUMO gap was calculated to be 4.8208 eV, indicating high stability. nih.gov A similar analysis for 8-Bromoquinazolin-4(1H)-one would precisely determine its electronic stability.
Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict chemical behavior. hakon-art.comscielo.org.mx These descriptors, defined within the framework of DFT, help rationalize the reactivity patterns of molecular systems. hakon-art.com
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the escaping tendency of electrons. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the ability of a species to accept electrons. |
This table outlines key global reactivity descriptors derived from DFT calculations, which are instrumental in predicting the chemical behavior of molecules like this compound. researchgate.netmdpi.com
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a protein receptor, to form a stable complex. ukaazpublications.com This method is fundamental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. unair.ac.idresearchgate.net
Identifying Potential Biological Targets: The quinazoline (B50416) scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. Docking studies on various quinazoline derivatives have identified several key protein families they are likely to inhibit.
| Target Protein Family | Specific Examples | Associated Disease |
| Tyrosine Kinases | EGFR, VEGFR-2 | Cancer frontiersin.orgtandfonline.com |
| Cell Cycle Regulators | Cyclin-Dependent Kinases (CDKs) | Cancer nih.gov |
| Inflammatory Enzymes | Cyclooxygenase-2 (COX-2) | Inflammation, Cancer researchgate.net |
| Structural Proteins | Tubulin | Cancer nih.gov |
| DNA Repair Enzymes | PARP | Cancer |
This interactive table lists common biological targets for the quinazoline scaffold, suggesting potential proteins that this compound could interact with.
Simulating Binding Interactions: In a typical docking simulation, a 3D model of this compound would be placed into the active site of a target protein. The simulation software then calculates the most stable binding poses and estimates the binding affinity, often expressed as a docking score in kcal/mol. researchgate.net A more negative score generally indicates a stronger, more favorable interaction. nih.gov The analysis reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site, which are crucial for its inhibitory activity. nih.gov Such studies would be essential to hypothesize the mechanism of action for this compound.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations provide detailed information about the behavior of atoms and molecules over time. In drug design, MD is used to assess the stability of a ligand-protein complex and to analyze its conformational dynamics, offering a more realistic representation than the static picture provided by molecular docking. tandfonline.comnih.gov
Assessing Complex Stability: Following a docking study, an MD simulation would be performed on the predicted this compound-protein complex. The stability of this complex is typically evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over the simulation period (e.g., 100 nanoseconds). rsc.org A low and stable RMSD value for the ligand suggests that it remains securely bound in the active site. nih.govresearchgate.net Conversely, a high and fluctuating RMSD may indicate an unstable interaction. rsc.org
Analyzing Binding Dynamics and Flexibility: MD simulations also allow for the analysis of the flexibility of different parts of the protein through the Root Mean Square Fluctuation (RMSF). nih.gov This can reveal how the protein's conformation changes upon ligand binding. Furthermore, the persistence of specific interactions, like hydrogen bonds identified in docking, can be tracked throughout the simulation to confirm their importance for the stability of the complex. nih.gov Such an analysis for this compound would validate docking predictions and provide a deeper understanding of the binding thermodynamics and kinetics at an atomic level. nih.govacs.org
Prediction of Spectroscopic Parameters through Computational Methods
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be used to validate experimental data and confirm chemical structures. researchgate.net DFT is one of the most common methods for calculating NMR and IR spectra. mdpi.commdpi.com
Predicting NMR Spectra: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts (δ) for this compound. mdpi.commdpi.com Methods like the Gauge-Independent Atomic Orbital (GIAO) are often used in conjunction with a specific DFT functional and basis set. mdpi.com The calculated chemical shifts can then be compared to experimental spectra. This comparison is invaluable for the unequivocal assignment of complex signals and for confirming the correct structure among several possibilities. royalsocietypublishing.org While experimental NMR spectra for various quinazolinone derivatives are available, specific computational predictions for this compound would serve as a benchmark for its structural characterization. researchgate.netspectrabase.commdpi.com
Predicting IR Spectra: Similarly, the vibrational frequencies of this compound can be computed to generate a theoretical Infrared (IR) spectrum. The calculated frequencies correspond to the vibrational modes of the molecule, such as C=O stretching, N-H bending, and C-Br stretching. Comparing the predicted spectrum with an experimental one helps in assigning the characteristic absorption bands and confirming the presence of specific functional groups.
The application of these computational methods would provide a comprehensive theoretical characterization of this compound, offering valuable insights into its structure, reactivity, and potential as a biologically active agent, thereby guiding future experimental research. nrel.govnih.gov
Structure Activity Relationship Sar Studies of 8 Bromoquinazolin 4 1h One Derivatives
Impact of Bromine Substitution on Biological Activity Profiles
The position and nature of substituents on the quinazolinone core are critical determinants of biological activity. Halogenation, particularly with bromine, is a common strategy to modulate a molecule's potency, lipophilicity, and metabolic stability.
The impact of a bromine atom is highly position-dependent. For instance, in studies on 4(3H)-quinazolinone antibacterials, substitutions on the main quinazolinone ring system (referred to as ring 1 and 3 in the study) were explored. It was found that introducing a bromo group at the C6 or C7 position led to a reduction or loss of antibacterial activity against S. aureus acs.org. This suggests that for this particular biological target, these positions may be involved in critical interactions or that the steric and electronic changes introduced by the bromine are detrimental to activity.
Rational Design Principles for Modulating Pharmacological Activity
Rational drug design leverages the understanding of a biological target's three-dimensional structure to create specific and potent inhibitors. For 8-bromoquinazolin-4(1H)-one derivatives, this process often begins by analyzing the co-crystal structures of parent quinazolinone compounds bound to their target enzymes, such as kinases nih.gov.
A key design principle involves identifying regions of the quinazolinone core that can be modified without disrupting essential binding interactions. The quinazolinone moiety often binds to the hinge region of a kinase's ATP-binding pocket nih.gov. Analysis of crystal structures reveals that certain positions on the core, such as the C4 or C5 positions, may extend into solvent-exposed areas. These positions become ideal attachment points for linkers and additional pharmacophores, allowing for the creation of dual-target inhibitors or the enhancement of selectivity and potency nih.gov.
For example, in the design of dual PI3K/HDAC inhibitors, the quinazolinone core of a known PI3K inhibitor was used as the starting point. The design strategy involved attaching an HDAC-binding hydroxamic acid group via a linker to a position on the quinazolinone core that would not interfere with its binding to PI3K nih.gov. This rational approach allows medicinal chemists to systematically modify the structure to achieve a desired pharmacological profile, such as co-targeting multiple enzymes involved in a disease pathway nih.gov. The introduction of the 8-bromo substituent in such designs can serve to fine-tune electronic properties or occupy a specific hydrophobic pocket within the target protein, thereby enhancing binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For quinazolin-4(3H)-one derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable unar.ac.idnih.gov.
These models are built by first aligning a dataset of quinazolinone analogs, using a highly active compound as a template, on the common core scaffold unar.ac.idnih.govfrontiersin.org. The models then calculate various molecular fields (e.g., steric, electrostatic, hydrophobic) around the aligned molecules and correlate these field values with their measured biological activities, such as IC₅₀ values against a specific target like the Epidermal Growth Factor Receptor (EGFR) frontiersin.org.
The output of a 3D-QSAR analysis is often visualized as 3D contour maps. These maps highlight specific regions in space around the molecule where modifications are predicted to enhance or diminish activity unar.ac.id:
Steric Fields: Green contours may indicate areas where bulky substituents are favorable for activity, while yellow contours suggest that steric bulk in that region is detrimental.
Electrostatic Fields: Blue contours can show where positive charges are preferred, while red contours indicate regions where negative charges would increase potency.
By interpreting these contour maps, researchers can rationally design new this compound derivatives with potentially higher potency. For instance, if a green contour appears near the 8-position, it would suggest that the bromine atom or an even larger group at that position is beneficial for activity. These models serve as a predictive tool to prioritize the synthesis of the most promising compounds, thereby saving time and resources unar.ac.idnih.gov.
Kinase Inhibitory Potency and Binding Modes
Derivatives of the quinazolinone scaffold are well-established as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy nih.gov. Many of these compounds function as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of substrate proteins nih.gov. The this compound core is an important feature in several potent kinase inhibitors.
The typical binding mode involves the quinazoline (B50416) ring system inserting into the ATP-binding pocket. The nitrogen atoms of the heterocyclic core form critical hydrogen bonds with amino acid residues in the "hinge region" of the kinase, mimicking the interaction of the adenine portion of ATP nih.gov. For instance, in the binding of a quinazolinone derivative to PI3Kδ, the purine moiety interacts with hinge residues Glu826 and Val828 nih.gov.
The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀). The potency can vary significantly depending on the specific substitutions on the quinazolinone core and the target kinase.
| Compound | Target Kinase | Inhibitory Potency (IC₅₀) | Reference |
|---|---|---|---|
| Compound 17 (Quinazolin-4-one derivative) | EGFR | 0.072 µM | nih.gov |
| Compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) | Aurora A | 168.78 µM (Cytotoxicity IC₅₀ on MCF-7) | nih.gov |
| Compound 20 (6,7-dimethoxy-4-anilinoquinazoline) | EGFR | 29 pM | nih.gov |
| Lead Compound 48c (Quinazolin-4-one based hydroxamic acid) | PI3Kδ | <10 nM | nih.gov |
| Lead Compound 48c (Quinazolin-4-one based hydroxamic acid) | HDAC6 | <10 nM | nih.gov |
Biological Evaluation and Pharmacological Research Applications of 8 Bromoquinazolin 4 1h One Derivatives
Anticancer Activity Studies and Mechanisms of Action
Quinazolinone derivatives are recognized as a significant class of compounds in anticancer research, with several approved drugs for clinical use, such as gefitinib and erlotinib. nih.gov Research has demonstrated that modifications to the quinazolinone core, including bromination, can yield potent antitumor agents. semanticscholar.org These compounds exert their effects through various mechanisms, primarily by interfering with cancer cell proliferation, survival, and signaling pathways.
A primary mechanism by which 8-bromoquinazolin-4(1H)-one derivatives exhibit anticancer activity is through the disruption of the cell cycle and the induction of programmed cell death, or apoptosis.
Cell Cycle Arrest: Studies have shown that certain quinazolinone derivatives can cause cancer cells to halt their progression through the cell cycle. For instance, some compounds induce G2/M-phase cell cycle arrest by inhibiting microtubule protein polymerization, which is crucial for cell division. mdpi.com Another derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was found to arrest the cell cycle in the G1 phase in MCF-7 breast cancer cells. nih.gov Other research has identified derivatives that induce pre-G1 and G1-phase arrest in MCF-7 cells and pre-G1 and S-phase arrest in MD-MB-231 cells. nih.gov
Apoptosis Induction: The induction of apoptosis is a key indicator of effective anticancer agents. Research on various quinazolinone derivatives demonstrates their ability to trigger this process through multiple pathways:
Intrinsic Pathway: One novel quinazolin-4(1H)-one derivative was shown to induce cytochrome c-mediated apoptosis. mdpi.com Another compound significantly upregulated the expression of the pro-apoptotic protein Bax while decreasing the expression of anti-apoptotic proteins Bcl-2 and Mcl-1 in a dose-dependent manner. semanticscholar.org
Extrinsic Pathway: Studies have observed markedly increased caspase-8 activity in MCF-7 cells treated with certain dihydroquinazolin-4(1H)-one derivatives, suggesting the involvement of the extrinsic apoptotic pathway. mdpi.com
Gene Expression: The apoptotic activity of one potent derivative was linked to an increased expression of pro-apoptotic genes like P53, PUMA, Bax, and caspases 3, 8, and 9, alongside a decrease in the anti-apoptotic gene Bcl2. nih.gov This compound also induced apoptosis by up-regulating cleaved PARP-1 and caspase-3. semanticscholar.orgmdpi.com
| Compound Derivative Class | Cancer Cell Line | Effect on Cell Cycle | Apoptotic Mechanism | Source |
|---|---|---|---|---|
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 (Breast) | G1 Phase Arrest | Induces cellular apoptosis | nih.gov |
| 2-substituted 2,3-dihydroquinazolin-4(1H)-one | Not specified | G2/M Phase Arrest | Upregulation of cleaved PARP-1 and caspase-3 | mdpi.com |
| Novel quinazolin-4-one derivative (Compound 17) | MCF-7, MD-MB-231 (Breast) | Pre-G1, G1, and S Phase Arrest | Increased expression of P53, PUMA, Bax, caspases; decreased Bcl2 | nih.gov |
| Novel quinazoline (B50416) derivative (Compound 18) | MGC-803 (Gastric) | G2/M Arrest | Decreased Bcl-2/Mcl-1; increased Bax and cleaved PARP | semanticscholar.org |
The inhibition of protein kinases, enzymes that play a critical role in cell signaling pathways controlling growth and proliferation, is a well-established strategy in cancer therapy. nih.gov The 4-aminoquinazoline core is a recognized pharmacophore for developing kinase inhibitors. nih.gov Derivatives of this compound have been investigated as inhibitors of several key kinases.
Epidermal Growth Factor Receptor (EGFR): Many quinazolinone-based anticancer drugs, such as gefitinib and erlotinib, function as EGFR tyrosine kinase inhibitors. nih.gov Research on new derivatives continues this trend, with molecular docking studies indicating that some compounds can act as ATP-competitive type-I inhibitors against EGFR kinase, interacting with key residues in the DFG motif of the ATP-binding site. nih.gov One potent quinazolin-4-one derivative was found to inhibit EGFR with an IC50 value similar to that of erlotinib. nih.gov
Aurora Kinases: Aurora kinases are essential for regulating the cell cycle, and their dysfunction can lead to cancer. nih.gov A derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as a potent and selective lead for Aurora A kinase inhibition. nih.gov
Other Kinases: The inhibitory activity of these derivatives extends to other kinases as well. Studies have shown that certain di-fluoro substituted quinazolin-4(3H)-one derivatives exhibit potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2) and Human Epidermal Growth Factor Receptor 2 (HER2), in addition to EGFR. nih.gov Another study identified a quinazolinone structure that demonstrated inhibition of both CDK4 and microtubule polymerization. mdpi.com
Antiviral Activity Research
The quinazolinone scaffold has been explored for its potential in developing antiviral agents. nih.govmediresonline.org Research has shown that derivatives of this chemical class can exhibit activity against a range of viruses, including those affecting plants and humans.
One area of significant interest has been the development of inhibitors for the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication. nih.gov Using a scaffold hopping strategy from a known natural inhibitor, researchers developed quinazolin-4-one-based non-covalent inhibitors of SARS-CoV-2 Mpro with improved biochemical potency and cellular antiviral activity. nih.gov
In the context of plant viruses, novel 4-thioquinazoline derivatives containing a chalcone moiety have been synthesized and evaluated for their activity against the Tobacco Mosaic Virus (TMV). nih.govresearchgate.net Several of these compounds displayed good antiviral activity, with some showing superior protection against TMV in vivo compared to the commercial agent Ribavirin. nih.gov
Antimicrobial Activity (Antibacterial and Antifungal) Investigations
Quinazolin-4(3H)-one derivatives are recognized for their broad-spectrum antimicrobial properties. nih.govnih.govresearchgate.net The introduction of a bromine atom at the 6- and/or 8-positions is a common strategy in the design of these agents.
Antibacterial Activity: These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, a series of 2,3,6-trisubstituted quinazolin-4-ones, where the 6-position was substituted with bromine, demonstrated activity against Staphylococcus aureus, Streptococcus pyogenes (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). biomedpharmajournal.org Some derivatives incorporating a naphthyl radical or an amide group have shown pronounced activity against S. aureus and Streptococcus pneumoniae. eco-vector.com One proposed mechanism of action is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. mdpi.com
Antifungal Activity: The antifungal potential of these derivatives has also been established. The same series of 6-bromo-quinazolin-4-one derivatives mentioned above was also active against the fungal strains Aspergillus niger and Candida albicans. biomedpharmajournal.org Acylhydrazone quinazolines derived from 3-amino-6,8-dibromo-2-phenyl-quinazolin-4(3H)-one also showed significant activity against A. niger and A. fumigatus. nih.gov
| Compound ID | Bacterial/Fungal Strain | Activity Level | Source |
|---|---|---|---|
| A-1 | S. aureus | Very Good | biomedpharmajournal.org |
| S. pyogenes | Very Good | ||
| E. coli | Good | ||
| P. aeruginosa | Good | ||
| A-3 | P. aeruginosa | Very Good | biomedpharmajournal.org |
| A. niger | Excellent | ||
| A-6 | C. albicans | Excellent | biomedpharmajournal.org |
| A. niger | Very Good |
Anti-inflammatory Activity Studies and Associated Pathways
The anti-inflammatory potential of quinazolinone derivatives is another well-documented area of their pharmacological profile. nih.govnih.gov Research has focused on synthesizing new analogs and evaluating their ability to reduce inflammation in various models.
A study involving newer quinazolinone analogs found that compounds with a 4-chlorophenyl group on the quinazolinone moiety showed better anti-inflammatory activity than those with an unsubstituted phenyl group. nih.gov Specifically, a derivative identified as 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one demonstrated the most significant anti-inflammatory activity in the series. nih.gov Another study synthesized a series of novel 6,8-dibromo-4(3H)-quinazolinone derivatives, and some representative examples showed promising anti-inflammatory effects in animal models. researchgate.net
The mechanisms underlying this activity are linked to the inhibition of key inflammatory mediators. Simple brominated indole derivatives, which share structural motifs, have been shown to inhibit inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNFα), resulting in reduced levels of prostaglandin E2 (PGE2) and nitric oxide (NO). mdpi.com This inhibition is likely mediated by preventing the translocation of the transcription factor NF-κB, a central regulator of the inflammatory response. mdpi.com
Other Emerging Biological Activities
Beyond the major areas of research, derivatives of the this compound scaffold have demonstrated a wide array of other biological activities, highlighting their versatility as a privileged structure in drug discovery.
Analgesic Activity: Some quinazolinone derivatives that exhibit anti-inflammatory properties have also been shown to possess analgesic (pain-relieving) effects. nih.govresearchgate.net
Anticonvulsant Activity: The quinazolinone nucleus has been identified as a key pharmacophore for developing anticonvulsant agents. nih.govmediresonline.org
PARP-1 Inhibition: Poly(ADP-ribose)polymerase-1 (PARP-1) is an important enzyme in the DNA repair process, making it a promising target for anticancer drugs. nih.gov Researchers have designed and synthesized quinazoline-2,4(1H,3H)-dione derivatives that exhibit potent PARP-1 inhibitory activity, with some compounds showing IC50 values in the nanomolar range. nih.gov
Antimalarial Activity: Several reports have been published on the antimalarial activities of quinazolinone derivatives, indicating their potential for treating infectious diseases beyond bacterial and fungal infections. nih.govmediresonline.org
Future Directions and Research Opportunities in 8 Bromoquinazolin 4 1h One Chemistry
Development of Green and Sustainable Synthetic Routes
The synthesis of quinazolinone derivatives has traditionally relied on methods that often involve harsh reaction conditions, volatile organic solvents, and toxic catalysts. tandfonline.com The principles of green chemistry are now guiding the development of more environmentally benign and efficient synthetic protocols, which represents a significant research opportunity for 8-Bromoquinazolin-4(1H)-one.
Future research will likely focus on several key areas:
Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields by providing efficient energy transfer. tandfonline.com
Use of Eco-Friendly Solvents: Replacing conventional volatile organic solvents with greener alternatives like deep eutectic solvents (DES), ionic liquids, or water is a major focus. tandfonline.comrsc.org For example, a two-step synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones has been successfully performed using a choline chloride:urea deep eutectic solvent. tandfonline.com
Novel Catalysis: The development and application of recyclable and non-toxic catalysts are paramount. This includes magnetically recoverable palladium catalysts, which have demonstrated high efficiency and can be easily separated and reused for multiple cycles with minimal loss of activity. frontiersin.org Nano-catalysts, such as sulfonic acid-functionalized silica nanoparticles (nano-SiO2-SO3H), are also being employed to facilitate reactions under solvent-free conditions, offering high yields and short reaction times. nih.gov
One-Pot, Multi-Component Reactions (MCRs): MCRs enhance atom economy and operational simplicity by combining multiple reaction steps into a single procedure, thereby reducing waste and energy consumption. frontiersin.orgresearchgate.net
A comparison of various green synthetic approaches applicable to the synthesis of quinazolinone scaffolds is presented below.
| Synthesis Strategy | Key Features | Advantages | Reference(s) |
| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. | Rapid reaction times, increased yields, improved purity. | tandfonline.com |
| Deep Eutectic Solvents (DES) | Utilization of biodegradable and low-cost solvents like choline chloride:urea. | Environmentally benign, recyclable, efficient for certain cyclization reactions. | tandfonline.com |
| Magnetic Nanocatalysts | Employing catalysts like palladium supported on magnetic nanoparticles. | High catalytic activity, easy recovery using an external magnet, excellent reusability (>89% activity after 5 cycles). | frontiersin.org |
| Solvent-Free Catalysis | Using solid acid catalysts like nano-SiO2-SO3H without any solvent. | Eliminates toxic solvent use, simple workup, high yields (85-98%), short reaction times (5-20 min). | nih.gov |
| Ionic Liquids (ILs) | Use of non-volatile, thermally stable ionic liquids as reaction media. | Can act as both solvent and catalyst, recyclable, high efficiency. | rsc.org |
These sustainable methodologies provide a clear roadmap for the future synthesis of this compound and its derivatives, aligning chemical production with environmental responsibility.
Advanced Pharmacological Screening Methodologies
To uncover the full therapeutic potential of this compound derivatives, advanced pharmacological screening methods are essential. Moving beyond traditional target-based screening, modern approaches can provide a more holistic understanding of a compound's biological effects.
High-Throughput Phenotypic Screening (HTS): Phenotypic screening involves testing compounds directly in cell-based or whole-organism models to identify agents that produce a desired biological effect, without a priori knowledge of the specific molecular target. mdpi.com This approach is particularly valuable for complex diseases. A high-throughput phenotypic screen of a large compound library recently identified a new family of potent antimalarial quinazolinone-2-carboxamide derivatives. mdpi.comnih.gov
High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters. This allows for the detailed profiling of a compound's effects on cell morphology, proliferation, apoptosis, and other complex cellular events.
Cell-Based Assays: The use of diverse human cancer cell lines for cytotoxicity screening remains a cornerstone of anticancer drug discovery. mdpi.com For instance, various quinazolinone derivatives have been tested against panels of cell lines including breast (MCF-7), colon (HCT116), liver (HepG2), and lung (A549) cancer cells to determine their potency and selectivity. mdpi.commdpi.com
| Screening Method | Description | Application for Quinazolinones | Reference(s) |
| Phenotypic Screening | Identifies compounds that induce a desired change in cellular or organismal phenotype. | Discovery of novel antimalarial quinazolinone derivatives from a large compound library. | mdpi.comnih.gov |
| MTT Cytotoxicity Assay | A colorimetric assay for assessing cell metabolic activity, used to measure cytotoxicity. | Evaluating the anticancer activity of novel quinazolinone derivatives against various cancer cell lines (e.g., HepG2, MCF-7, Caco-2). | mdpi.com |
| Cell Cycle Analysis | Uses flow cytometry to determine the distribution of cells in different phases of the cell cycle. | Demonstrating that a potent quinazolinone derivative induced cell cycle arrest at the S phase in MCF-7 breast cancer cells. | nih.gov |
| Apoptosis Assays | Detects programmed cell death induced by a compound. | Confirming the induction of apoptosis in cancer cell lines treated with novel quinazolinone derivatives. | nih.gov |
The application of these advanced screening methodologies will be crucial in identifying novel therapeutic applications for this compound and its analogues, potentially revealing activities beyond those currently known for the quinazolinone class.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the identification and optimization of new drug candidates. jddtonline.inforesearchgate.net These computational tools can be powerfully applied to the this compound scaffold to explore its chemical space and predict biological activities.
Key applications include:
Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build predictive models that correlate the chemical structures of this compound derivatives with their biological activities. These models can then be used to predict the potency of virtual compounds, guiding synthetic efforts toward the most promising candidates. nih.gov
Virtual Screening: AI can rapidly screen vast virtual libraries of potential this compound derivatives against a biological target's structure, identifying molecules with a high probability of binding. nih.gov
De Novo Drug Design: Deep learning models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can design entirely new molecules based on the this compound core, optimized for desired properties like high potency and low toxicity.
ADMET Prediction: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the discovery process, reducing the likelihood of late-stage failures. jddtonline.info
| AI/ML Application | Description | Potential Impact on this compound Research | Reference(s) |
| Target Identification | Analyzing large biological datasets (genomics, proteomics) to identify and validate new drug targets. | Uncovering novel biological targets for which this compound derivatives may be effective. | researchgate.net |
| Virtual Screening & Docking | Computationally predicting the binding affinity of molecules to a protein target. | Prioritizing the synthesis of this compound analogues with the highest predicted potency. | nih.gov |
| QSAR Modeling | Building mathematical models to predict the biological activity of compounds from their chemical structure. | Guiding the rational design of more potent derivatives by identifying key structural features. | nih.gov |
| ADMET Prediction | Predicting pharmacokinetic and toxicity properties of molecules. | Optimizing derivatives for better drug-like properties and reducing downstream attrition. | jddtonline.info |
The integration of AI and ML promises to significantly streamline the discovery pipeline for this compound-based therapeutics, making the process faster, cheaper, and more efficient. nih.gov
Exploration of Novel Therapeutic Targets
While quinazoline (B50416) derivatives are well-known as inhibitors of the epidermal growth factor receptor (EGFR), a significant opportunity lies in exploring novel therapeutic targets for this compound and its analogues. nih.gov The structural versatility of the quinazolinone scaffold allows it to be adapted to interact with a wide range of biological macromolecules.
Potential novel targets for future research include:
Other Kinases: Beyond EGFR, other protein kinases are attractive targets. For instance, certain quinazoline derivatives have shown potent inhibitory activity against Aurora kinases, which are involved in cell division, and VEGFR-2, a key regulator of angiogenesis. nih.govmdpi.comnih.gov
Epigenetic Targets: Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) and bromodomains (e.g., BRD4), are increasingly recognized as critical cancer targets. Dual inhibitors co-targeting enzymes like PI3K and HDAC, or PARP1 and BRD4, have been developed from quinazolinone scaffolds. nih.govnih.gov
NMDA Receptors: Quinazolinone derivatives have been investigated as N-methyl-D-aspartate (NMDA) receptor antagonists, suggesting potential applications in neurological disorders such as epilepsy. jyoungpharm.org
Ephrin Receptors: The EphB3 receptor tyrosine kinase has been identified as a target for novel quinazoline sulfonamides, indicating a potential role in cancer therapy. nih.gov
| Therapeutic Target Class | Specific Example(s) | Relevance | Reference(s) |
| Protein Kinases | Aurora Kinases, VEGFR-2, EphB3 | Cancer (cell cycle, angiogenesis) | nih.govmdpi.comnih.govnih.gov |
| Epigenetic Modulators | HDAC, BRD4, PI3K | Cancer (gene expression, signaling) | nih.govnih.gov |
| DNA Repair Enzymes | PARP1 | Cancer (synthetic lethality) | nih.gov |
| Ion Channels | NMDA Receptors | Neurological disorders (e.g., epilepsy) | jyoungpharm.org |
By systematically exploring these and other emerging targets, researchers can unlock new therapeutic avenues for this compound derivatives, expanding their potential impact on human health.
Q & A
Q. What are the common synthetic routes for preparing 8-bromoquinazolin-4(1H)-one, and how can reaction conditions influence bromination regioselectivity?
- Methodological Answer: this compound is typically synthesized via cyclization of substituted anthranilic acid derivatives or halogenation of quinazolinone precursors. For example, bromination at the 8-position can be achieved using bromine in acetic acid or N-bromosuccinimide (NBS) under controlled temperatures (40–60°C). Regioselectivity depends on directing groups (e.g., hydroxyl or amino substituents) and solvent polarity. Patel et al. (2009) demonstrated that electron-donating groups at the 2-position enhance bromination at the 8-position due to resonance stabilization . Characterization via -NMR and LC-MS is critical to confirm regiochemistry and purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives, and what key spectral signatures should researchers prioritize?
- Methodological Answer: Key techniques include:
- -NMR : Look for downfield shifts (~δ 12 ppm) for the NH proton of the quinazolinone ring and coupling patterns to confirm substitution.
- -NMR : The carbonyl carbon (C-4) typically appears at ~δ 165 ppm, while the brominated aromatic carbon (C-8) resonates at ~δ 120 ppm due to deshielding .
- IR Spectroscopy : Strong absorption bands at ~1680 cm (C=O stretch) and ~3200 cm (N-H stretch) confirm the quinazolinone core .
- X-ray Diffraction : Used to resolve ambiguous structures; Zhang et al. (2010) reported bond angles and torsional strain in brominated derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antifungal vs. cytotoxic effects) of this compound derivatives?
- Methodological Answer: Discrepancies often arise from variations in substituent effects and assay conditions. For example:
- Antifungal Activity : Vashi and Patel (2009) found that 8-bromo derivatives with 2-amino groups showed potent antifungal activity (MIC = 6.25 µg/mL against C. albicans), while 2-phenyl analogs were inactive, suggesting substituent-dependent mechanisms .
- Cytotoxicity : Barasara et al. reported dibrominated analogs (e.g., RS11) with IC values <10 µM in cancer cells, attributed to bromine's electron-withdrawing effects enhancing DNA intercalation .
To reconcile data, use standardized assays (e.g., CLSI guidelines for antifungals) and computational docking to compare binding modes across targets .
Q. What strategies optimize the synthesis of this compound for high-yield, scalable production while minimizing byproducts?
- Methodological Answer:
- Microwave-Assisted Synthesis : Reduces reaction time (<1 hour vs. 12–24 hours conventionally) and improves yield (85–90%) by enhancing bromine radical generation .
- Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables selective functionalization post-bromination, avoiding overhalogenation .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate products >95% purity .
Q. How does the electronic environment of this compound influence its reactivity in nucleophilic aromatic substitution (SNAr) reactions?
- Methodological Answer: The electron-deficient aromatic ring (due to the C=O group and bromine) facilitates SNAr at positions ortho/para to the bromine. Key factors:
- Leaving Group : Bromine's moderate electronegativity allows displacement by amines or thiols under mild conditions (e.g., KCO, DMF, 80°C) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, accelerating substitution .
- Substituent Effects : Electron-withdrawing groups at the 2-position (e.g., -NO) further activate the ring, while electron donors (e.g., -OCH) deactivate it .
Data Analysis & Contradiction Management
Q. How should researchers address discrepancies in melting points or spectral data reported for this compound derivatives?
- Methodological Answer:
- Reproducibility Checks : Confirm synthetic protocols (e.g., drying time, solvent grade) and calibrate equipment (e.g., DSC for melting points).
- Polymorphism Screening : Use X-ray crystallography to identify crystal forms; Zhang et al. (2008) reported a melting point range of 378–382°C for anhydrous vs. solvated forms .
- Data Normalization : Cross-validate with literature (e.g., PubChem entries) and report conditions (e.g., heating rate) for transparency .
Q. What computational methods are effective for predicting the bioactivity of novel this compound analogs?
- Methodological Answer:
- Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with targets like SIRT1 (IC ~2 µM for MHY2251 analogs) .
- QSAR Models : Use Hammett constants (σ) for bromine to correlate electronic effects with antifungal logP values .
- MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories to prioritize synthesis targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
